molecular formula C13H14ClN3O3S2 B2746623 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2191213-82-6

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2746623
CAS No.: 2191213-82-6
M. Wt: 359.84
InChI Key: DTKNAXPGTRCBKG-UHFFFAOYSA-N
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Description

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 2-chlorobenzenesulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is subsequently reacted with 1,3,4-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
  • 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
  • 2-((1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Uniqueness

What sets 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole apart from its analogs is the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKNAXPGTRCBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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